molecular formula C10H12N4O B12675709 N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide CAS No. 50632-92-3

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide

Cat. No.: B12675709
CAS No.: 50632-92-3
M. Wt: 204.23 g/mol
InChI Key: JXTRWBHIQTVXTI-UHFFFAOYSA-N
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Description

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide is a benzotriazine derivative with the molecular formula C 10 H 12 N 4 O and a molecular weight of 204.23 g·mol -1 . Its CAS Registry Number is 50632-92-3, and it is identified by alternative names such as Dimethyl-(7-Methyl-1-Oxido-1,2,4-Benzotriazin-1-Ium-3-Yl)Amine . Key identifiers include the SMILES string C1=CC(=CC2=[N+](N=C(N=C12)N(C)C)[O-])C and the InChIKey JXTRWBHIQTVXTI-UHFFFAOYSA-N . This compound serves as a key synthetic intermediate in pharmaceutical research. A primary application documented in patent literature is its use in the preparation of Azapropazone, an anti-inflammatory drug . The synthetic route involves a ring formation reaction, highlighting the compound's role in constructing complex heterocyclic systems relevant to medicinal chemistry . Predicted physical properties include a density of 1.259 g/cm³ and a boiling point of 371.5°C at 760 mmHg . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N,N,7-trimethyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-7-4-5-8-9(6-7)14(15)12-10(11-8)13(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTRWBHIQTVXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=[N+]2[O-])N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198676
Record name N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide
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Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50632-92-3
Record name 1,2,4-Benzotriazin-3-amine, N,N,7-trimethyl-, 1-oxide
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Record name N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide
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Record name N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide
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Record name N,N,7-trimethyl-1,2,4-benzotriazin-3-amine 1-oxide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide typically involves the reaction of 1,2,4-benzotriazine with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher N-oxides, while reduction can produce the corresponding amine. Substitution reactions can introduce various functional groups into the benzotriazine ring .

Scientific Research Applications

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide involves its interaction with specific molecular targets and pathways. The amine oxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzotriazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Tirapazamine (1,2,4-Benzotriazin-3-amine 1,4-dioxide)
  • Structure : Features a 1,4-dioxide group instead of a single 1-oxide and lacks methyl substituents.
  • Key Differences: Redox Activity: The dual oxide groups in Tirapazamine enhance its hypoxia-selective cytotoxicity by generating reactive radicals under low-oxygen conditions .
  • Applications : Clinically studied as an anticancer agent due to its hypoxia-selective DNA damage .
7-Fluoro-1,2,4-benzotriazin-3-amine 1-oxide (CAS 74916-51-1)
  • Structure : Fluorine substituent at the 7-position instead of methyl.
  • Molecular Weight: Lower molecular weight (164.14 g/mol) vs. the target compound (estimated ~207 g/mol due to methyl groups) .
7-Bromo-1,2,4-benzotriazin-3-amine 1-oxide
  • Structure : Bromine at the 7-position.
  • Safety Profile: Classified under GHS guidelines for hazardous compounds, whereas methyl substituents may reduce toxicity risks .
3-N-Phenylamino-1,2,4-benzotriazine 1-oxide
  • Structure: Phenylamino group replaces N,N-dimethylamine.
  • Key Differences :
    • Basicity : The aromatic phenyl group reduces amine basicity compared to the aliphatic N,N-dimethyl group.
    • π-π Interactions : The phenyl ring enables additional stacking interactions, which could enhance binding to aromatic biomolecules .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Oxide Groups
N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide ~207* Not reported N,N-dimethyl, 7-methyl 1-oxide
Tirapazamine 178.15 202–233 None 1,4-dioxide
7-Fluoro derivative 164.14 Not reported 7-fluoro 1-oxide
7-Bromo derivative 255.07 Not reported 7-bromo 1-oxide
3-N-Phenylamino derivative ~225* Not reported N-phenylamino 1-oxide

*Estimated based on structural analogs.

  • pKa Trends : Electron-donating methyl groups may raise the amine pKa compared to electron-withdrawing substituents (e.g., nitro groups in 5-nitro derivatives, CAS 763131-40-4 ).

Biological Activity

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide (CAS No. 50632-92-3) is a compound characterized by its unique benzotriazine structure, which includes a nitrogen-rich heterocyclic ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C10H12N4O
Molecular Weight: 204.2285 g/mol
CAS Number: 50632-92-3
Stereochemistry: Achiral

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The compound can bind to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects. The precise pathways and targets depend on the particular application and context in which the compound is utilized .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have shown that the compound can induce apoptosis in various cancer cell lines. For example:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The mechanism underlying these effects may involve the activation of apoptotic pathways and the inhibition of cell proliferation .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Activity : A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results indicated a promising activity that warrants further investigation into its clinical applications .
  • Anticancer Efficacy in Animal Models : In vivo studies conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The study provided insights into dosage optimization and potential side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves alkylation of benzotriazine precursors under anhydrous conditions. For example, trifluoroacetic anhydride-mediated coupling of amines with benzotriazinone intermediates in dichloromethane, followed by purification via column chromatography. Key intermediates should be characterized using thin-layer chromatography (TLC) with ethyl acetate as the mobile phase to monitor reaction progress . Final products require verification via IR spectroscopy (e.g., N-O stretch at ~1263 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use temperature-dependent ¹⁵N NMR to detect tautomeric equilibria. For instance, at −10°C in acetone, unsymmetrical tautomers may split into two distinct resonances (separation ~13.5 ppm), as observed in benzofurazan 1-oxide analogs . X-ray crystallography via SHELX software (e.g., SHELXL for refinement) is recommended for unambiguous structural determination, leveraging high-resolution data to resolve bond lengths and angles .

Advanced Research Questions

Q. What experimental strategies elucidate the tautomeric behavior of this compound in solution, and how do temperature and solvent affect equilibrium?

  • Methodology : Variable-temperature NMR (VT-NMR) in solvents like acetone or DMSO-d₆ can track tautomerism. For example, broadening of ¹⁵N NMR signals at 55°C indicates dynamic exchange, while cooling to −10°C freezes tautomers, revealing distinct peaks. Activation energy barriers (ΔG‡) for tautomerism can be calculated using coalescence temperature data . Computational modeling (DFT) may supplement experimental results to predict dominant tautomeric forms under specific conditions.

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Methodology : Cross-validate data using complementary techniques. For instance, if X-ray crystallography (via SHELXL ) suggests a planar structure but NMR indicates dynamic behavior, employ synchrotron-based crystallography to capture high-resolution data at varying temperatures. Molecular dynamics simulations can reconcile discrepancies by modeling solvent effects and thermal motion .

Q. What are the optimal conditions for studying the reactivity of this compound in nucleophilic substitution or oxidation reactions?

  • Methodology : Explore reactions under inert atmospheres (argon/glovebox) to prevent decomposition. For example, reactivity with azides (e.g., NaN₃ in DMF at 60°C) can yield triazole derivatives, monitored via TLC. Isolate products using flash chromatography (silica gel, chloroform/methanol gradient) and confirm regioselectivity via NOESY NMR or X-ray analysis. Reaction yields may vary (2.4–50%) depending on steric and electronic effects .

Q. How does the N-oxide moiety influence the compound’s electronic properties and biological activity?

  • Methodology : Compare redox potentials (cyclic voltammetry) of the N-oxide derivative with its non-oxidized analog. Hypoxia-selective cytotoxicity assays (e.g., in vitro under 1% O₂) can reveal preferential activation in low-oxygen environments, as seen in tirapazamine analogs . Density functional theory (DFT) calculations may correlate frontier molecular orbitals (HOMO/LUMO) with observed bioactivity .

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